

Optimizing Solvent Recovery with the Velp SER 158: A Technical Support Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veltec**

Cat. No.: **B1166048**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing solvent recovery and troubleshooting potential issues with the Velp SER 158 solvent extractor.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Randall method used in the SER 158 compared to traditional Soxhlet extraction?

A1: The Randall method, also known as hot solvent extraction, significantly reduces extraction time, making it up to five times faster than the traditional Soxhlet method. This is achieved by immersing the sample directly in the boiling solvent during the initial phase, which accelerates the solubilization of the target compounds.

Q2: What is the expected solvent recovery rate for the SER 158?

A2: The Velp SER 158 is designed for high solvent recovery, with patent-pending titanium condensers that enable a recovery rate of over 90%. This feature not only reduces operational costs by allowing for the reuse of solvents but also minimizes environmental impact.

Q3: What types of samples can be processed with the SER 158?

A3: The SER 158 is a versatile instrument suitable for solid and semi-solid samples across various industries, including food, feed, environmental, and chemical sectors. It can be used for

determining extractable matter such as fats, oils, and contaminants like pesticides and pollutants.

Q4: Is the SER 158 compliant with international standards?

A4: Yes, the SER 158 operates in compliance with several international standards, including AOAC, ISO, EPA, APHA, and UNI.

Q5: What safety features are incorporated into the SER 158 to protect users?

A5: The SER 158 is equipped with multiple safety features. The SolventXpress™ system ensures a hermetically sealed and smart solvent dispensing system to minimize user exposure. Additionally, the SafeEnd™ technology automatically lifts the extraction cups after the recovery step to prevent the extracted matter from burning. The system also includes advanced sensors for continuous monitoring of the extraction process.

Troubleshooting Guide

This guide addresses common issues that may arise during the operation of the Velp SER 158.

Issue 1: Low Solvent Recovery Rate (<90%)

- Q: My solvent recovery rate is consistently below 90%. What are the potential causes and how can I resolve this?
 - A: Several factors can contribute to a lower than expected solvent recovery rate. Follow these troubleshooting steps to identify and address the issue:
 - Check Seal Integrity: Ensure that all seals (Viton, Butyl, or Teflon) are in good condition and properly seated. Worn or damaged seals can lead to vapor leakage.
 - Verify Condenser Functionality: Confirm that the cooling water is circulating through the titanium condensers at the recommended flow rate (starting from 1 L/min). Inadequate cooling will result in inefficient condensation of the solvent vapor.
 - Inspect for Leaks: Carefully inspect all connections and glassware for any signs of leaks. Even minor leaks can significantly impact recovery rates.

- Solvent Boiling Point: Ensure the heating temperature is appropriate for the solvent being used. An excessively high temperature can lead to vapor loss. Refer to the solvent compatibility table in the user manual for recommended settings.
- Ambient Temperature: A high ambient laboratory temperature can affect the efficiency of the condensers. Ensure the laboratory environment is within the recommended operating conditions.

Issue 2: Incomplete Extraction

- Q: I suspect the extraction of my sample is incomplete. What steps should I take to improve extraction efficiency?
 - A: Incomplete extraction can result from several factors related to both the sample and the instrument settings. Consider the following:
 - Sample Preparation: Proper sample preparation is crucial. Ensure the sample is homogenized and has a particle size that allows for efficient solvent penetration. For some samples, a pre-hydrolysis step may be necessary to release bound lipids.
 - Extraction Time: The duration of the immersion and washing phases may need to be optimized for your specific sample matrix. Consult Velp's application notes for recommended times for similar sample types.
 - Solvent Selection: The choice of solvent is critical for effective extraction. Ensure the solvent has a high affinity for the target analyte. For complex matrices, a mixture of solvents may be more effective.
 - Thimble Loading: Do not overfill the extraction thimble. Overloading can lead to poor solvent percolation and channeling, resulting in incomplete extraction. A sample size of 2-3 grams is generally recommended for the 33x80 mm thimbles.
 - Heating Level: The heating level should be set to ensure the solvent is boiling vigorously enough to create sufficient vapor for the extraction process.

Issue 3: Instrument Error on ControlPad

- Q: The ControlPad is displaying an error message. What should I do?
- A: While specific error codes are detailed in the user manual, the following general workflow can be applied:
 - Record the Error Code: Note the exact error code and message displayed on the ControlPad.
 - Consult the Manual: Refer to the troubleshooting section of your SER 158 user manual for a description of the error code and recommended actions.
 - Power Cycle the Instrument: For non-critical errors, a simple power cycle (turning the instrument off and then on again) may resolve the issue.
 - Check Connections: Ensure all cables and connections to the ControlPad and the main unit are secure.
 - Contact Technical Support: If the error persists, contact your local Velp technical support representative and provide them with the recorded error code and a description of the issue.

Data Presentation

Table 1: Comparison of Randall and Soxhlet Extraction Methods

Parameter	Randall Method (SER 158)	Traditional Soxhlet Method
Extraction Time	Up to 5 times faster	Several hours
Solvent Recovery	> 90%	Lower, variable
Automation	Fully automated 5-step process	Manual or semi-automated
Operator Time	Minimal ("Load & Go")	Requires more supervision

Table 2: Recommended Solvents and Seal Compatibility

Solvent	Seal Material
Petroleum Ether, Hexane, Heptane	Viton (Green)
Acetone, Ethyl Acetate, Acetonitrile	Butyl (Grey)
Wide range of solvents	Vaflon (White)

Note: This table provides general guidance. Always refer to the official Velp documentation for a comprehensive list of solvent compatibility.

Experimental Protocols

Protocol 1: Crude Fat Determination in Meat Products (e.g., Salami)

This protocol is based on established methods for fat determination in meat.

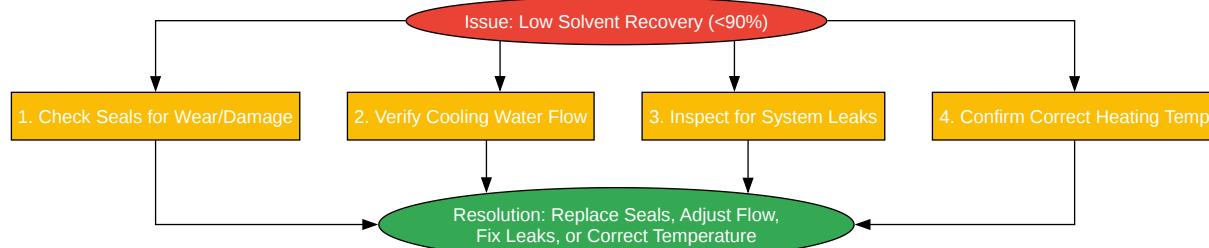
- Sample Preparation:
 - Homogenize the salami sample.
 - Dry a portion of the homogenized sample in an oven at 105°C to determine the moisture content.
 - Weigh approximately 3-4 g of the dried, homogenized sample into a cellulose extraction thimble.
- Extraction on the SER 158:
 - Place the thimble into the thimble holder and then into the extraction cup.
 - Select the appropriate pre-installed method or create a new one with the following parameters:
 - Immersion Time: 45 minutes
 - Removing Time: 15 minutes
 - Washing Time: 30 minutes

- Recovery Time: 20 minutes
- Cooling Time: 5 minutes
- Add the appropriate volume of petroleum ether (40-60°C).
- Start the extraction process.
- Final Gravimetric Analysis:
 - After the extraction is complete, place the extraction cup containing the extracted fat in a drying oven at 105°C for 1 hour.
 - Cool the cup in a desiccator to room temperature and weigh it.
 - Calculate the fat content based on the weight of the extracted fat and the initial sample weight.

Protocol 2: Crude Fat Determination in Oatmeal

This protocol is adapted from the Velp application note for oatmeal analysis.

- Sample Preparation:
 - Grind the oatmeal sample to a fine powder.
 - Weigh approximately 5 g of the ground sample directly into a cellulose extraction thimble.
- Extraction on the SER 158:
 - Place the thimble into the thimble holder and then into a pre-weighed, dry extraction cup.
 - Use a method with the following parameters:
 - Immersion Time: 30 minutes
 - Removing Time: 10 minutes
 - Washing Time: 40 minutes


- Recovery Time: 20 minutes
- Cooling Time: 5 minutes
- Add petroleum ether (40-60°C) as the solvent.
- Initiate the extraction run.
- Final Gravimetric Analysis:
 - Once the program is finished, dry the extraction cup with the extract in an oven at 105°C for 1 hour.
 - Cool the cup in a desiccator and weigh it to determine the amount of extracted fat.
 - The fat percentage is calculated automatically by the ControlPad if connected to a balance, or it can be calculated manually.

Visual Workflows

[Click to download full resolution via product page](#)

Caption: Automated 5-step extraction workflow of the Velp SER 158.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for low solvent recovery on the SER 158

- To cite this document: BenchChem. [Optimizing Solvent Recovery with the Velp SER 158: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166048#optimizing-solvent-recovery-with-a-velp-ser-158-solvent-extractor\]](https://www.benchchem.com/product/b1166048#optimizing-solvent-recovery-with-a-velp-ser-158-solvent-extractor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com